Hopene II

描述

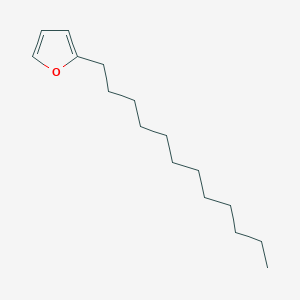

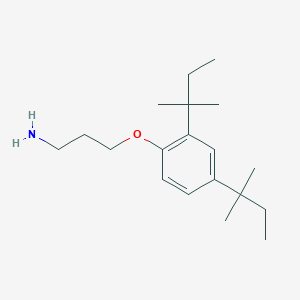

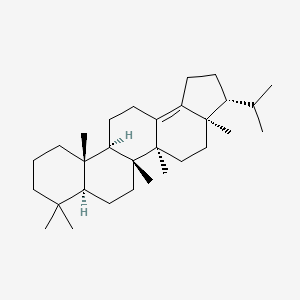

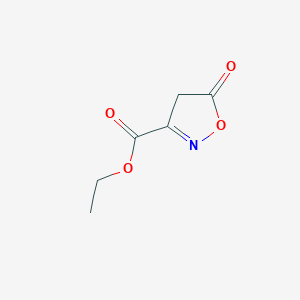

Hopene II, also known as Hopene, is a pentacyclic triterpenoid compound . It is a product of the hopan-22(29) position carrying a double bond and is found in many bacterial cell membranes . Its role in the membrane is similar to that of cholesterol in eukaryotic organisms .

Molecular Structure Analysis

Squalene-hopene cyclases (SHC) convert squalene, a linear triterpene, to a fused ring product hopanoid through a cationic cyclization mechanism . This reaction involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers .Chemical Reactions Analysis

The reaction catalyzed by these enzymes is one of the complex one-step enzymatic reactions as it involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cascade of cationic cyclization reactions catalyzed by these enzymes in the conversion of the substrate squalene (in prokaryotes) and oxido squalene (in eukaryotes) to the integral components hopanoids and sterols respectively, impart structural stability to biological membranes .科学研究应用

用于形成CC和CX键的混杂且可进化的催化剂

角鲨烯合酶因其混杂的性质和可进化性而受到认可,这使得它们在化学中的各种应用中很有用。这些酶可以激活传统末端异戊二烯C=C-基团以外的不同官能团,并且与广泛的亲核试剂兼容。这允许在布朗斯台德酸催化中进行不同的应用(Hammer等人,2013).

使用光合微生物生产角鲨烯

关于使用蓝藻生产角鲨烯(Hopene的前体)的研究表明了一种可持续的方法来生产这种化合物。蓝藻Synechocystis被证明积累了大量的角鲨烯,表明其在生物燃料生产和作为化学工业原料方面的潜力(Englund等人,2014).

在Streptomyces peucetius中的功能表征

对Streptomyces peucetius中角鲨烯合酶的研究突出了其在类胡萝卜素生物合成中的作用。该酶对于角鲨烯向Hopene的复杂环化至关重要,这是生产这些化合物的一个关键步骤(Ghimire等人,2009).

Hopene的有效合成

使用来自Streptomyces albolongus的新型可溶性角鲨烯合酶合成Hopene的研究表明,Hopene的生产效率得到了提高。这种方法为传统的提取方法和化学合成提供了一种有希望的替代方案,在生产具有生物活性的类胡萝卜素方面具有潜在应用(Liu等人,2020).

催化机制和底物识别

对角鲨烯合酶的催化机制和底物识别的研究提供了对酶的多环化机制的见解。这些发现对于理解如何操纵这些酶用于各种合成应用至关重要(Hoshino和Sato,2002).

未来方向

The peculiar property of the enzyme squalene hopene cyclase to accommodate substrates other than its natural substrate can be exploited for the use of these enzymes in an industrial perspective . This opens up new possibilities for the use of these enzymes in the production of flavors and pharmaceuticals of significance .

属性

IUPAC Name |

(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNURPYJZZHCBQ-ZNABNZNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487233 | |

| Record name | Hopene II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hopene II | |

CAS RN |

21681-17-4 | |

| Record name | Hopene II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)